molecular formula C8H17Br B13158850 3-(Bromomethyl)-2,2-dimethylpentane

3-(Bromomethyl)-2,2-dimethylpentane

Cat. No.: B13158850
M. Wt: 193.12 g/mol
InChI Key: NDTQXYWHYRAADY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2-dimethylpentane (CAS RN: 32444-35-2) is a brominated branched alkane with the molecular formula C₇H₁₅Br and an average molecular mass of 179.101 g/mol . Its structure features a pentane backbone substituted with two methyl groups at the C2 position and a bromomethyl (-CH₂Br) group at C3. This configuration introduces steric hindrance due to the bulky methyl groups adjacent to the bromomethyl substituent. The compound is classified as a secondary bromide, as the bromine-bearing carbon (C3) is connected to two other carbons in the branched chain .

Properties

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

3-(bromomethyl)-2,2-dimethylpentane

InChI

InChI=1S/C8H17Br/c1-5-7(6-9)8(2,3)4/h7H,5-6H2,1-4H3

InChI Key

NDTQXYWHYRAADY-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,2-dimethylpentane typically involves the bromination of 2,2-dimethylpentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2,2-dimethylpentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,2-dimethylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physical properties, and applications of bromoalkanes are heavily influenced by molecular structure. Below is a detailed comparison of 3-(Bromomethyl)-2,2-dimethylpentane with analogous brominated and non-brominated compounds.

Structural Isomers and Bromoalkanes

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Substituent Position Reactivity (SN1/SN2) Key Properties
This compound C₇H₁₅Br 32444-35-2 179.101 C3 (secondary) Moderate SN2, weak SN1 High steric hindrance; liquid at room temp
1-Bromoheptane C₇H₁₅Br 629-04-9 179.101 C1 (primary) High SN2 reactivity Lower boiling point (≈170°C); less hindered
2-Bromo-2-methylbutane C₅H₁₁Br 507-36-8 151.05 C2 (tertiary) Dominant SN1 reactivity Volatile liquid; fast solvolysis
1-Bromo-3-methylbutane C₅H₁₁Br 107-82-4 151.05 C1 (primary) High SN2 reactivity Linear chain; low steric hindrance

Key Observations:

  • Branching Effects : The tertiary bromide 2-bromo-2-methylbutane undergoes rapid SN1 reactions due to stable carbocation formation, whereas This compound exhibits mixed reactivity due to its secondary position and steric shielding from adjacent methyl groups .
  • Boiling Points: Brominated compounds generally have higher boiling points than their alkane analogs. For example, 2,2-dimethylpentane (C₇H₁₆, non-brominated) has a molecular weight of 100.2 g/mol and a boiling point of ~79°C, while this compound’s bromine substitution increases its molecular weight by 79% and boiling point significantly .

Non-Brominated Structural Analogs

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Key Differences
2,2-Dimethylpentane C₇H₁₆ 590-35-2 100.2 Lacks bromine; lower polarity and reactivity
3-Methylpentane C₆H₁₄ 96-14-0 86.18 Shorter chain; no bromine or branching at C2

Key Observations:

  • The absence of bromine in 2,2-dimethylpentane results in lower molecular weight and reduced utility as an alkylating agent compared to this compound .

Biological Activity

3-(Bromomethyl)-2,2-dimethylpentane is an organic compound characterized by the presence of a bromomethyl group attached to the third carbon of a 2,2-dimethylpentane backbone. Its molecular formula is C8H17Br, comprising eight carbon atoms, seventeen hydrogen atoms, and one bromine atom. This compound is notable for its potential biological activity and applications in organic synthesis.

The synthesis of this compound typically involves the bromination of 2,2-dimethylpentane. A common method for this reaction is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally conducted in solvents like carbon tetrachloride under reflux conditions.

Biological Activity

While specific biological activities of this compound are not extensively documented, brominated compounds are often investigated for their potential biological effects. Brominated compounds can exhibit antimicrobial properties and may interact with biological systems in various ways. The reactivity of the bromomethyl group allows for modifications that could enhance biological activity or specificity in drug design.

Potential Biological Effects

  • Antimicrobial Activity : Brominated compounds are known to possess antimicrobial properties. The presence of the bromine atom may contribute to this activity by enhancing the compound's ability to interact with microbial membranes or enzymes.
  • Reactivity with Nucleophiles : The bromomethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. This reactivity is significant in medicinal chemistry for developing new therapeutic agents.
  • Elimination Reactions : Under certain conditions, this compound can undergo elimination reactions to form alkenes. These alkenes may possess distinct biological properties compared to the parent compound .

Case Studies and Research Findings

Research on structurally similar compounds provides insights into the potential biological activities of this compound:

  • Antiviral Activity : Compounds with similar structures have been studied for their antiviral properties. For instance, some brominated derivatives have shown efficacy as inhibitors against viral proteases, suggesting that this compound could be explored for similar applications .
  • Chemical Reactivity Studies : Investigations into the chemical reactivity of this compound highlight its ability to participate in nucleophilic substitution and elimination reactions, which are critical in drug development and synthesis.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC8H17BrBromine enhances reactivity and stability
3-(Chloromethyl)-2,2-dimethylpentaneC8H17ClChlorine provides different reactivity profile
3-(Iodomethyl)-2,2-dimethylpentaneC8H17IIodine offers larger atomic size affecting nucleophilicity

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